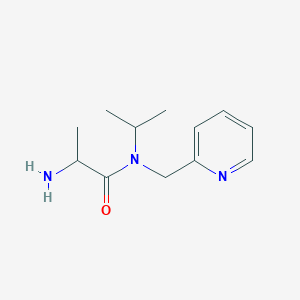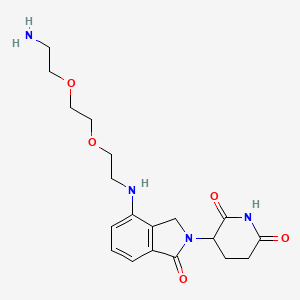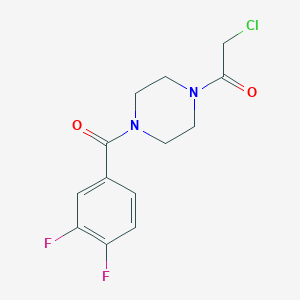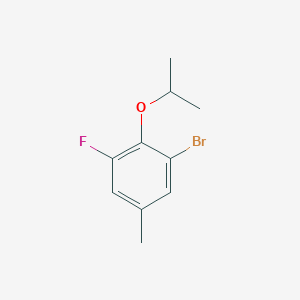
2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide is a compound that belongs to the class of amides It features a pyridine ring, which is known for its significant biological and therapeutic value
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide can be achieved through the alkylation reaction between 2-chloromethylpyridine and bis(isopropyl)amine . The reaction typically involves the use of acetonitrile as a solvent and is carried out at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be promoted by reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene.
Substitution: The compound can undergo substitution reactions, particularly involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Iodine (I2) and TBHP in toluene.
Substitution: Various nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Applications De Recherche Scientifique
2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide has several scientific research applications:
Medicinal Chemistry: It serves as a pharmacophore for molecules with significant biological and therapeutic value.
Chemical Biology: The compound is used in the synthesis of novel heterocyclic compounds with potential biological activities.
Industry: It is employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s pyridine ring plays a crucial role in its biological activity, allowing it to interact with various enzymes and receptors . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may modulate specific biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and exhibit comparable biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds are also derived from pyridine and have similar applications in medicinal chemistry.
Uniqueness
2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C12H19N3O |
|---|---|
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide |
InChI |
InChI=1S/C12H19N3O/c1-9(2)15(12(16)10(3)13)8-11-6-4-5-7-14-11/h4-7,9-10H,8,13H2,1-3H3 |
Clé InChI |
JJIVXQCQYJIWNN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC1=CC=CC=N1)C(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone](/img/structure/B14776758.png)
![2-[4-[2-Amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]acetic acid](/img/structure/B14776777.png)
amino}-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamido]methanesulfonic acid](/img/structure/B14776785.png)




![acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate](/img/structure/B14776828.png)

![(3S)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole;sulfane](/img/structure/B14776839.png)




